molecular formula C21H23N3O3S B2553102 2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921580-43-0

2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2553102
M. Wt: 397.49
InChI Key: RBCRFOALHFHDBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential pharmacological activities. In the context of the compound "2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide," although not directly synthesized in the provided papers, similar compounds have been prepared through various synthetic routes. For instance, a series of benzenesulfonamides with indeno[1,2-c]pyrazol moieties were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating a multi-step synthetic process involving the formation of key intermediates . Similarly, benzenesulfonamides with a thiazol moiety were synthesized, showcasing the versatility of sulfonamide chemistry .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, revealed π-π interactions and hydrogen bonding, contributing to its three-dimensional network . This suggests that the molecular structure of "2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" may also exhibit significant intermolecular interactions, potentially influencing its biological properties.

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, which are essential for their functionalization and activity. For example, the reaction of 2-(trimethylsilyl)ethyl benzenesulfenate with halides in the presence of tetrabutylammonium fluoride (TBAF) yielded phenyl sulfoxides . This demonstrates the reactivity of the sulfonamide group and its derivatives, which could be extrapolated to the compound , suggesting it may also participate in similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. Compounds with triazole moieties showed significant inhibition of carbonic anhydrase, and their properties were rationalized through computational and crystallographic studies . Additionally, DFT studies on benzenesulfonamide compounds with piperazine heterocycles provided insights into their molecular electrostatic potential and orbital interactions . These findings imply that "2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" may also have unique physical and chemical properties that could be studied using similar computational methods.

Scientific Research Applications

Synthesis and Biological Activity :

  • Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
  • Another study focused on the synthesis of novel benzenesulfonamide derivatives with cytotoxic activity toward human cancer cell lines, indicating their potential in cancer therapy (Żołnowska et al., 2016).

Chemical Genetics and Plant Biology :

  • In the realm of plant biology, specific benzenesulfonamide derivatives have been identified that induce the triple response in Arabidopsis, a plant model organism. This suggests applications in studying ethylene signaling and plant development processes (Oh et al., 2017).

Metal Complexes and Catalysis :

  • Benzenesulfonamide-based compounds have been used to construct metal complexes, which exhibit diverse structural arrangements and properties such as luminescence and antibacterial activity. This highlights their utility in materials science and as potential antimicrobial agents (Feng et al., 2021).

properties

IUPAC Name

2,4,5-trimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-13-17(3)20(14-16(15)2)28(26,27)22-11-12-24-21(25)10-9-19(23-24)18-7-5-4-6-8-18/h4-10,13-14,22H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCRFOALHFHDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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